![molecular formula C19H15N5OS3 B2541505 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 304684-06-8](/img/structure/B2541505.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15N5OS3 and its molecular weight is 425.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide are the oncogenic kinases, specifically EGFR and LCK . These kinases play a crucial role in cell signaling pathways that regulate cellular proliferation, differentiation, and survival .
Mode of Action
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the cell signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide affects the EGFR and LCK kinase pathways . The inhibition of these kinases disrupts the downstream signaling pathways, leading to the activation of caspase 3/7 enzymes . These enzymes play a key role in the initiation of apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide’s action include the inhibition of oncogenic kinases and the activation of caspase 3/7 enzymes . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C23H24N4OS2
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
The compound exhibits significant inhibitory activity against certain kinases in the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3. The inhibition of these kinases is associated with various cellular processes including apoptosis and stress responses:
- Inhibition of JNK Kinases :
- Binding Affinity :
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl):
- Neuroprotective Studies :
- Cancer Research :
- Pharmacological Studies :
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Molecular docking studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response . The ability to inhibit 5-LOX could make it a candidate for treating conditions like asthma and arthritis.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have shown that derivatives of similar structures possess cytotoxic effects against various cancer cell lines . The mechanism of action appears to involve inducing apoptosis in cancer cells, which is a vital pathway for cancer treatment.
Therapeutic Potential
Given its structural complexity and biological activity, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide holds promise in several therapeutic areas:
- Anti-inflammatory Drugs : As a potential 5-LOX inhibitor.
- Cancer Therapeutics : Due to its cytotoxic effects on tumor cells.
- Neurological Disorders : Its structural analogs have shown promise in treating conditions like Alzheimer's disease through enzyme inhibition .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS3/c20-9-12-11-5-1-3-7-14(11)27-17(12)21-16(25)10-26-18-22-23-19-24(18)13-6-2-4-8-15(13)28-19/h2,4,6,8H,1,3,5,7,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGRDEGUCMHPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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